![molecular formula C23H40F3O3P2RhS- B068520 (-)-1,2-Bis[(2R,5R)-2,5-dimethylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate CAS No. 177750-25-3](/img/structure/B68520.png)

(-)-1,2-Bis[(2R,5R)-2,5-dimethylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate

Descripción general

Descripción

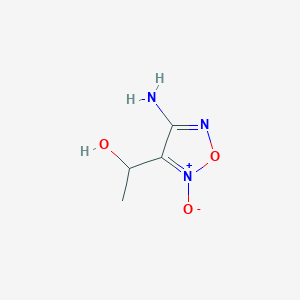

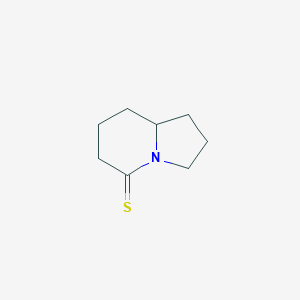

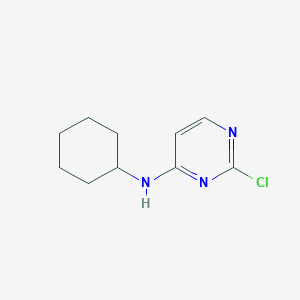

This compound is a chiral catalyst used in asymmetric hydrogenation reactions . It is a complex of rhodium with a chiral diphosphine ligand .

Molecular Structure Analysis

The molecular structure of this compound involves a rhodium atom complexed with a chiral diphosphine ligand and a cyclooctadiene . The diphosphine ligand has a chiral backbone which allows for asymmetric catalysis .Chemical Reactions Analysis

This compound is used as a catalyst in asymmetric hydrogenation reactions . These reactions are important in the commercial manufacture of single-enantiomer compounds due to their robustness and scalability .Aplicaciones Científicas De Investigación

Enhanced Enantioselective Hydrogenation of Olefins : The compound, in the presence of metal–organic frameworks (MOFs) as additives, significantly enhances the enantioselectivity in the asymmetric hydrogenation of olefins, especially in nonprotic solvents like toluene. MOFs also help reduce rhodium contamination in the products, and the resulting heterogeneous catalyst can be reused without loss in selectivity (Vilhanová, Ranocchiari, & van Bokhoven, 2016).

Catalysis in Transformation of Substituted Dioxolanes : Used as a catalyst for the hydrogenation of α-acetamidocinnamic and itaconic acids, this compound demonstrates its applicability in complex organic transformations (Shainyan, Ustinov, & Nindakova, 2001).

Synthesis and Catalytic Activity in Acetophenone Hydrosilylation and Dimethyl Itaconate Hydrogenation : A series of cationic rhodium(I) complexes containing this compound have shown significant catalytic activity in acetophenone hydrosilylation and dimethyl itaconate hydrogenation, demonstrating the versatility of this compound in catalyzing various types of reactions (Cadierno et al., 2010).

Asymmetric Hydrogenation with Reusable Catalysts : It's been found that the rhodium(I) complexes of this compound can be reused in the hydrogenation of 2-acetamidoacrylic acid, showcasing potential for more sustainable and cost-effective processes (Uehara & Bailar, 1982).

Rhodium-Complex-Catalyzed Asymmetric Hydrogenation : The use of this compound in rhodium-catalyzed asymmetric hydrogenation of prochiral olefins has been explored, highlighting its potential to influence the reaction rate and selectivity due to its structural components (Preetz et al., 2008).

Rhodium-Catalyzed Disulfide Exchange Reaction : In a system involving this compound, trifluoromethanesulfonic acid, and (p-tol)3P, it catalyzes the disulfide exchange reaction, indicating its potential in manipulating sulfide bonds (Arisawa & Yamaguchi, 2003).

Safety And Hazards

Propiedades

IUPAC Name |

(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28P2.C8H12.CHF3O3S.Rh/c1-11-5-6-12(2)15(11)9-10-16-13(3)7-8-14(16)4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h11-14H,5-10H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p-1/b;2-1-,8-7-;;/t11-,12-,13-,14-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQSHTWLDKZMBA-ZTCBNWEGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(P1CCP2C(CCC2C)C)C.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1P([C@@H](CC1)C)CCP2[C@@H](CC[C@H]2C)C.C1/C=C\CC/C=C\C1.C(S(=O)(=O)[O-])(F)(F)F.[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40F3O3P2RhS- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-1,2-Bis[(2R,5R)-2,5-dimethylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)-(9CI)](/img/structure/B68448.png)